N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
Description
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine is a chemically modified amino acid derivative featuring a bromoethoxy carbonyl group attached to the α-amino group of L-isoleucine. This compound is synthesized via the reaction of L-isoleucine with 2-bromoethyl chloroformate, a method analogous to the preparation of N-[(2-bromoethoxy)carbonyl]morpholine (73% yield) as described in and .
Key structural features include:
- A reactive 2-bromoethoxy group enabling nucleophilic substitution.
- A carbonyl linkage that enhances stability and modulates solubility.
- The chiral center of L-isoleucine, critical for biological interactions.
Properties
CAS No. |
61445-17-8 |
|---|---|
Molecular Formula |
C9H16BrNO4 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(2S,3S)-2-(2-bromoethoxycarbonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H16BrNO4/c1-3-6(2)7(8(12)13)11-9(14)15-5-4-10/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 |
InChI Key |
MYURNRZQVVPYEZ-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCCBr |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-isoleucine typically involves the reaction of L-isoleucine with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the original compound.
Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohol derivatives are the primary products of reduction reactions.
Scientific Research Applications
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in modifying proteins and peptides, which can help in understanding protein functions and interactions.
Medicine: Research is ongoing to explore its potential as a prodrug or a building block for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-isoleucine involves its interaction with nucleophiles in biological systems. The bromoethoxycarbonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This modification can alter the activity or function of the target molecules, making it useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Structural and Functional Analogues
N-Phthaloyl-L-isoleucine Cytisine Derivatives
- Structure : (–)-(N-[(L-isoleucine)-(N-phtaloyl)]cytisine derivatives () incorporate a phthaloyl protecting group and are conjugated to the cytisine alkaloid.
- Applications : These derivatives are studied for their intermolecular interactions (e.g., weak hydrogen bonds, π-π stacking) and packing energies in crystal structures . Unlike the bromoethoxy derivative, the phthaloyl group enhances fluorescence properties and stability in solid-state formulations.
- Research Findings : X-ray crystallography revealed distinct packing patterns compared to glycine analogues, attributed to the branched side chain of L-isoleucine .
Fmoc-Protected L-Isoleucine Derivatives
- Structure : N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-isoleucine methyl ester () uses an Fmoc group for temporary amine protection in peptide synthesis.
- Applications : Fmoc derivatives are preferred in solid-phase peptide synthesis due to their orthogonality and mild cleavage conditions (e.g., piperidine). The bromoethoxy derivative, in contrast, requires harsher conditions (e.g., nucleophilic agents) for deprotection .
NSAID-Isoleucine Ionic Liquids
- Structure: Ketoprofen-L-isoleucine ionic liquids () feature a protonated amino group and an NSAID carboxylate.
- Properties : The L-isoleucine NH3 group in ketoprofen salts shows a ¹H-NMR shift at 5.62 ppm, influenced by hydrogen bonding and ionic interactions . This contrasts with the bromoethoxy derivative, where the electron-withdrawing carbonyl group would deshield adjacent protons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
